ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a pyrazolo[3,4-d]pyrimidine derivative synthesized via a multi-step process involving hydrazide formation, diazotization, and coupling reactions. Key structural features include:
- A pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at position 1.
- An acetamido linker at position 5, connected to a 4-ethoxycarbonylphenyl group.
Characterization data includes IR absorption bands at 3417 cm⁻¹ (N–H stretch) and 1635 cm⁻¹ (C=O stretch), FAB-MS ([MH⁺] at m/z 432), and elemental analysis (C: 61.12%, H: 4.83%, N: 22.66%) . The compound exhibits potent antibacterial activity against Gram-positive and Gram-negative strains, with MIC values <1 µg/mL for Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli .
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-2-31-22(30)15-8-10-16(11-9-15)25-19(28)13-26-14-23-20-18(21(26)29)12-24-27(20)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFTYIXKNXSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step reactions starting from easily available precursors. Here’s a common synthetic route:
Formation of the pyrazolopyrimidine core: : This is usually achieved through a cyclization reaction involving an appropriately substituted pyrazole and a pyrimidine precursor under acidic or basic conditions.
Introduction of the acetamido group: : An acetylation reaction introduces the acetamido group to the core structure.
Esterification: : Finally, esterification with ethanol completes the synthesis.
Industrial Production Methods
Industrial-scale production might employ similar routes but optimized for efficiency, yield, and cost-effectiveness. Methods such as continuous flow synthesis could be utilized to enhance production rates and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-oxo group on the pyrazolo[3,4-d]pyrimidine core facilitates nucleophilic substitution at the C5 position. Key reactions include:
Reaction with Amines
Treatment with aliphatic or aromatic amines in polar aprotic solvents (e.g., DMF) replaces the 4-oxo group with amine substituents. For example:
This reaction proceeds via a SNAr mechanism, where the oxo group acts as a leaving group after deprotonation by a base like K₂CO₃ .
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:
Basic Hydrolysis
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.) | Ethanol/H₂O, reflux, 6 hr | 4-(2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoic acid | 89% |
Acidic Hydrolysis
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (conc.) | Dioxane, 60°C, 8 hr | 4-(2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoic acid | 82% |
The hydrolyzed carboxylic acid derivative serves as a precursor for further functionalization, such as peptide coupling .
Acetamido Linker Modifications
The acetamido group participates in:
Acylation
Reaction with acyl chlorides introduces new substituents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 hr | Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetylacetamido)benzoate | 65% |
Reductive Amination
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN, Benzaldehyde | MeOH, 40°C, 24 hr | Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-benzylacetamido)benzoate | 58% |
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅ | Toluene, reflux, 5 hr | Pyrazolo[3,4-d]pyrimidine-fused benzoxazine | 68% |
Oxidation of Sulfur-containing Derivatives
While the parent compound lacks sulfur, related analogs show:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, AcOH | RT, 6 hr | Sulfoxide or sulfone derivatives | 70–85% |
Reduction of Nitro Groups
In nitro-substituted analogs:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, RT, 3 hr | Amino derivatives | 90% |
Stability Under Physiological Conditions
| Condition | Half-life (pH 7.4, 37°C) | Degradation Pathway | Source |
|---|---|---|---|
| Aqueous buffer | 12 hr | Ester hydrolysis → Carboxylic acid | |
| Simulated gastric fluid | 2 hr | Amide bond cleavage |
Key Findings from Research
-
The pyrazolo-pyrimidine core’s electron deficiency drives regioselective substitutions at C5 and C4 positions .
-
Ester hydrolysis products exhibit improved binding to kinase targets due to enhanced hydrogen-bonding capacity .
-
Structural analogs with halogen substituents show 3–5× increased antitumor activity compared to the parent compound .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of functional groups such as an ethyl ester and an acetamido group enhances its pharmacological profile. Specifically, the 4-oxo-1-phenyl moiety may facilitate interactions with biological targets, potentially improving binding affinity and therapeutic efficacy.
Medicinal Chemistry
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate serves as a building block for synthesizing other pyrazolopyrimidine derivatives with potential pharmacological activities. Its structure is considered a privileged scaffold in drug discovery due to its bioactive properties.
The compound has shown promising biological activity, particularly in anticancer research. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
For instance, a study reported an IC50 value of 1.74 µM against MCF-7 cells, indicating significant potency in inhibiting cell growth .
Enzyme Inhibition
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can act as enzyme inhibitors. They often target kinases and other proteins involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival .
Anticancer Studies
Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- A study conducted on various derivatives against HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines using the MTT assay showed significant anti-proliferative effects.
- Another investigation focused on the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways.
Enzyme Targeting
Research has also focused on the ability of this compound to inhibit specific enzymes involved in tumor growth. For instance:
Mechanism of Action
The mechanism by which ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate exerts its effects typically involves:
Molecular Targets: : Often targets enzymes such as kinases or other proteins involved in cellular signaling pathways.
Pathways Involved: : May interfere with signal transduction pathways, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives differ in substituents at positions 1, 3, and 5, as well as the nature of the ester or amide groups. These modifications influence solubility, stability, and bioactivity.
Biological Activity
Ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action based on various studies.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. The presence of functional groups such as an ethyl ester and an acetamido group enhances its pharmacological profile. Specifically, the 4-oxo-1-phenyl moiety may facilitate interactions with biological targets, potentially improving binding affinity and therapeutic efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study evaluated various derivatives against several cancer cell lines including HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using the MTT assay. The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant anti-proliferative effects. Notably, one derivative showed an IC50 value of 1.74 µM against MCF-7 cells, demonstrating considerable potency in inhibiting cell growth .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | HepG2 | 5.0 | Inhibition of eukaryotic kinases |
| 1d | MCF-7 | 1.74 | Induction of apoptosis |
| 1e | A549 | 8.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity. A recent investigation focused on their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives could inhibit bacterial growth significantly, suggesting their potential as dual-action agents that target both cancer and bacterial infections .
Table 2: Antimicrobial Efficacy
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 32 µg/mL |
| Compound 2 | Escherichia coli | 64 µg/mL |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : Many pyrazolo[3,4-d]pyrimidines act as inhibitors of specific kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells .
- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antibacterial Mechanism : The antimicrobial activity may stem from interference with bacterial DNA synthesis or inhibition of key enzymes necessary for bacterial growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole derivatives. For example:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization under reflux with solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
- Step 2 : Acetamido linker introduction using ethyl chloroacetate under controlled temperatures (60–80°C) .
- Step 3 : Esterification of the benzoate group with ethanol as the solvent and triethylamine as a base .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in the solid state .
- HPLC : Assesses purity (>95% required for biological assays) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Tested in DMSO (≥10 mM for stock solutions) and aqueous buffers (pH 4–8). Poor solubility in polar solvents necessitates formulation with surfactants (e.g., Tween-80) .
- Stability : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the ester or acetamido groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with kinase targets or other biological receptors?
- Methodological Answer :
- Kinase Profiling : Use commercial kinase panels (e.g., Eurofins) at 1 µM concentration to identify inhibitory activity .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., EGFR) on sensor chips to measure binding kinetics (KD, kon/koff) .
- Cellular Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) with apoptosis markers (Annexin V/PI staining) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Studies : Compare plasma half-life (IV/PO administration) and tissue distribution via LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites .
- Structural Analog Comparison : Test derivatives with modified ester groups (e.g., methyl instead of ethyl) to assess bioavailability .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases .
- QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) from Schrödinger Suite to correlate with IC50 values .
- Table : SAR Trends in Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Phenyl (R1) | Electron-withdrawing groups (e.g., -Cl) | ↑ Kinase inhibition | |
| Benzoate (R2) | Ethyl → Methyl ester | ↓ Solubility, ↑ Metabolic stability |
Q. How can researchers address stability challenges in biological assays or formulation development?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) for long-term storage .
- Prodrug Design : Replace the ester group with a tert-butyl carbamate to enhance plasma stability .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve aqueous dispersion and reduce degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
